Cas no 109330-01-0 (2-(3-phenoxyphenyl)acetaldehyde)

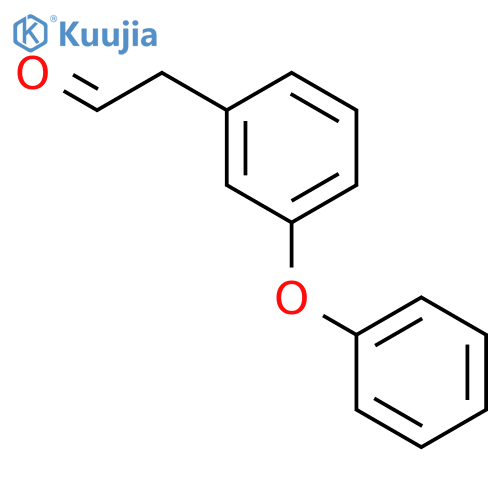

109330-01-0 structure

商品名:2-(3-phenoxyphenyl)acetaldehyde

CAS番号:109330-01-0

MF:C14H12O2

メガワット:212.243884086609

MDL:MFCD10566816

CID:128371

PubChem ID:12797051

2-(3-phenoxyphenyl)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzeneacetaldehyde,3-phenoxy-

- (3-PHENOXYPHENYL)ACETALDEHYDE

- (4-Phenoxyphenyl)acetaldehyde

- 2-(4-phenoxyphenyl)acetaldehyde

- 2-(3-phenoxyphenyl)acetaldehyde

- 2-(4-phenoxyphenyl)ethanal

- 2--(6--methoxynaphthalen--2--yl)acetaldehyde

- Benzeneacetaldehyde,3-phenoxy

- 109330-01-0

- A1-42079

- Benzeneacetaldehyde, 3-phenoxy-

- SCHEMBL5311815

- AKOS014197772

- EN300-1861450

- ETHYL4-(2-IODOETHOXY)BUTANOATE

- Z1250885339

- CS-0237658

- MFCD10566816

-

- MDL: MFCD10566816

- インチ: InChI=1S/C14H12O2/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,10-11H,9H2

- InChIKey: QUIKZYYFLAWZQG-UHFFFAOYSA-N

- ほほえんだ: O(C1=CC=CC(CC=O)=C1)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 212.08400

- どういたいしつりょう: 212.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.30000

- LogP: 3.22030

2-(3-phenoxyphenyl)acetaldehyde セキュリティ情報

2-(3-phenoxyphenyl)acetaldehyde 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2-(3-phenoxyphenyl)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1861450-0.5g |

2-(3-phenoxyphenyl)acetaldehyde |

109330-01-0 | 95% | 0.5g |

$1405.0 | 2023-09-18 | |

| Enamine | EN300-1861450-0.25g |

2-(3-phenoxyphenyl)acetaldehyde |

109330-01-0 | 95% | 0.25g |

$891.0 | 2023-09-18 | |

| Fluorochem | 065194-1g |

4-Phenoxyphenyl)acetaldehyde |

109330-01-0 | 95% | 1g |

£344.00 | 2022-03-01 | |

| Enamine | EN300-1861450-10g |

2-(3-phenoxyphenyl)acetaldehyde |

109330-01-0 | 95% | 10g |

$7742.0 | 2023-09-18 | |

| 1PlusChem | 1P008SJM-250mg |

(3-PHENOXYPHENYL)ACETALDEHYDE |

109330-01-0 | 95% | 250mg |

$1164.00 | 2023-12-26 | |

| 1PlusChem | 1P008SJM-1g |

(3-PHENOXYPHENYL)ACETALDEHYDE |

109330-01-0 | 95% | 1g |

$2288.00 | 2023-12-26 | |

| A2B Chem LLC | AE09442-250mg |

2-(3-Phenoxyphenyl)acetaldehyde |

109330-01-0 | 95% | 250mg |

$1249.00 | 2024-04-20 | |

| 1PlusChem | 1P008SJM-2.5g |

(3-PHENOXYPHENYL)ACETALDEHYDE |

109330-01-0 | 95% | 2.5g |

$4425.00 | 2023-12-26 | |

| 1PlusChem | 1P008SJM-10g |

(3-PHENOXYPHENYL)ACETALDEHYDE |

109330-01-0 | 95% | 10g |

$9631.00 | 2023-12-26 | |

| A2B Chem LLC | AE09442-100mg |

2-(3-Phenoxyphenyl)acetaldehyde |

109330-01-0 | 95% | 100mg |

$935.00 | 2024-04-20 |

2-(3-phenoxyphenyl)acetaldehyde 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Ping Tong Food Funct., 2020,11, 628-639

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

109330-01-0 (2-(3-phenoxyphenyl)acetaldehyde) 関連製品

- 5703-26-4(2-(4-methoxyphenyl)acetaldehyde)

- 65292-99-1(2-(3-Methoxyphenyl)acetaldehyde)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:109330-01-0)2-(3-phenoxyphenyl)acetaldehyde

清らかである:99%

はかる:1g

価格 ($):492